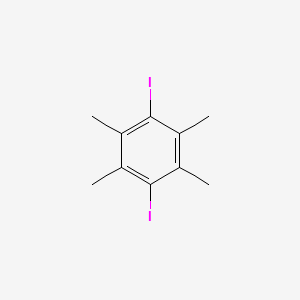

1,4-Diiodo-2,3,5,6-tetramethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

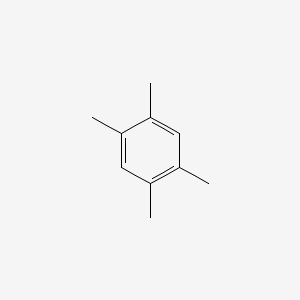

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diiodo-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKCEXICRGEWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409243 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-21-1 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Diiodo-2,3,5,6-tetramethylbenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key aromatic compound in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound, also known as 3,6-diiododurene, is a symmetrically substituted aromatic halide. Its rigid and sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |

| Molecular Weight | 386.01 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 136.0 - 141.0 °C | |

| Boiling Point | 343.2 °C at 760 mmHg (Predicted) | |

| CAS Registry Number | 3268-21-1 | [2] |

| Purity | >95.0% (GC) | |

| Synonyms | 3,6-Diiododurene, Diiododurene | [2] |

Experimental Protocols

Synthesis of this compound from Durene

A common and effective method for the synthesis of this compound is the direct iodination of durene (1,2,4,5-tetramethylbenzene). The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Periodic acid dihydrate (H₅IO₆)

-

Iodine (I₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.[1]

-

Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the reaction flask.[1]

-

Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears.[1]

-

After the reaction is complete, dilute the mixture with approximately 250 mL of deionized water.

-

Collect the resulting precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to remove any occluded iodine and other impurities.[1]

Characterization

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. Due to the symmetry of the molecule, a single peak is expected for the four equivalent methyl groups in the ¹H NMR spectrum, and two distinct signals for the aromatic carbons and one for the methyl carbons in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point range indicates high purity.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Number | 219572 | [3] |

| Associated Article DOI | 10.1107/S0108270103012769 | [3] |

Researchers can access the detailed crystal structure information, including bond lengths, bond angles, and packing diagrams, from the CCDC database using the provided deposition number. This information is crucial for understanding the solid-state properties and intermolecular interactions of the compound.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from durene.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene

CAS Number: 3268-21-1

Synonyms: 3,6-Diiododurene

This technical guide provides a comprehensive overview of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and diverse applications, with a focus on experimental protocols and data presentation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |

| Molecular Weight | 386.01 g/mol | [1][2] |

| Melting Point | 136.0-141.0 °C | [3][4][5] |

| Appearance | White to Almost white powder to crystal | [3][4][5] |

| Purity | >95.0% (GC) | [3][4][5] |

Synthesis of this compound

Experimental Protocol: Iodination of Durene (for Iododurene)

This protocol, adapted from Organic Syntheses, describes the mono-iodination of durene and serves as a foundational method that can be optimized for di-iodination.[6]

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid, concentrated

-

Water

-

Sodium bisulfite

Procedure:

-

In a 200-mL, three-necked flask equipped with a reflux condenser, thermometer, and stirrer, combine 13.5 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.[6]

-

Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the flask.[6]

-

Heat the resulting purple solution to 65–70 °C with stirring for approximately 1 hour, or until the color of the iodine disappears.[6]

-

Dilute the reaction mixture with approximately 250 mL of water. A white-yellow solid will separate.[6]

-

Collect the solid by filtration on a Büchner funnel and wash it three times with 100-mL portions of water.[6]

-

To remove any unreacted iodine, wash the crude product with a small amount of cold concentrated sodium bisulfite solution, followed by water.

-

The crude iododurene can be purified by recrystallization from 95% ethanol.

Note: To achieve this compound, this procedure would likely require adjusting the molar equivalents of iodine and periodic acid, as well as potentially longer reaction times and higher temperatures. Careful monitoring of the reaction progress by techniques such as TLC or GC-MS would be essential to optimize the yield of the desired di-iodinated product and minimize the formation of mono-iodinated and other isomers.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectral Data

While a publicly available, comprehensive spectral database for this compound is limited, typical chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its symmetrical structure and the electronic effects of the substituents.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.5 | singlet |

| ¹³C (aromatic C-I) | ~100-110 | singlet |

| ¹³C (aromatic C-CH₃) | ~140-150 | singlet |

| ¹³C (-CH₃) | ~20-25 | singlet |

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 219572 .[1] This structural information is crucial for understanding its packing in the solid state and its application in crystal engineering and supramolecular chemistry.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research, primarily due to the reactivity of the carbon-iodine bonds.

Supramolecular Chemistry and Halogen Bonding

The iodine atoms in this compound can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used in the design of functional supramolecular materials.[7][8] The rigid and linear disposition of the two iodine atoms makes this molecule an excellent component for the construction of well-defined, self-assembling supramolecular architectures.[9]

Halogen Bonding Interaction Diagram

Caption: Schematic of a halogen bond between this compound and a Lewis base.

Monomer for Advanced Materials

This compound is a key monomer in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs).[9] The two reactive iodine sites allow for participation in cross-coupling reactions, such as the Sonogashira coupling, to form extended, crystalline, and porous networks. These materials have potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: General Sonogashira Coupling

The following is a general procedure for a Sonogashira cross-coupling reaction involving an aryl iodide, which can be adapted for this compound.[1][10]

Materials:

-

This compound

-

Terminal alkyne (2.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent to dissolve the solids.

-

Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

-

Add the base (e.g., 3-4 eq of Et₃N).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically between 50-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira coupling of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its utility in the construction of complex supramolecular assemblies and advanced porous materials highlights its importance. The experimental protocols and data presented in this guide are intended to support researchers in the effective use of this compound in their scientific endeavors. Further research into its applications, particularly in the realm of drug discovery and materials science, is warranted.

References

- 1. rsc.org [rsc.org]

- 2. CCDC CIF [chem.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3268-21-1 | TCI AMERICA [tcichemicals.com]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. scispace.com [scispace.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

In-Depth Technical Guide: 1,4-Diiodo-2,3,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary research applications of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key building block in supramolecular chemistry and materials science.

Core Compound Data

This compound, also known as 3,6-diiododurene, is a halogenated aromatic compound. Its rigid, planar structure and the presence of two iodine atoms make it an excellent component for the construction of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₁₀H₁₂I₂ |

| Molecular Weight | 386.01 g/mol |

| CAS Number | 3268-21-1 |

| Appearance | White to off-white crystalline powder |

| Alternate Names | 3,6-Diiododurene |

Molecular Weight Calculation

The molecular weight of this compound is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Iodine (I).

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 12 | 1.008 | 12.096 |

| Iodine | 2 | 126.904 | 253.808 |

| Total | 386.014 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the direct iodination of durene.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirrer, combine durene, iodine, and periodic acid dihydrate in glacial acetic acid.

-

Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the mixture.

-

Heat the resulting purple solution at 65-70°C with continuous stirring. The reaction is complete when the color of the iodine disappears, typically after about one hour.

-

Cool the reaction mixture and dilute it with water to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a white to off-white crystalline solid.

Applications in Research

The primary utility of this compound in scientific research lies in its application as a structural unit in supramolecular chemistry and materials science. The two iodine atoms serve as potent halogen bond donors, facilitating the self-assembly of complex, ordered structures.

Role in Supramolecular Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, the iodine atoms can form directional bonds with electron-donating atoms (e.g., nitrogen, oxygen) in other molecules, leading to the formation of well-defined supramolecular architectures such as chains, networks, and macrocycles.

Caption: Supramolecular assembly via halogen bonding.

Monomer for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The rigid and geometrically defined nature of this compound makes it an ideal building block (monomer) for the synthesis of COFs. Through reactions like Sonogashira coupling, it can be linked with other monomers to form extended, porous networks with potential applications in gas storage, catalysis, and sensing.[1]

Caption: Synthesis of a Covalent Organic Framework.

References

An In-Depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key intermediate in various fields of chemical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Properties

This compound, also known as diiododurene, is an aromatic organic compound with the chemical formula C₁₀H₁₂I₂.[1][2] The structure consists of a benzene ring substituted with four methyl groups and two iodine atoms at the 1 and 4 positions. The four methyl groups provide significant steric bulk, which influences the reactivity of the molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |

| Molecular Weight | 386.01 g/mol | [1][2] |

| CAS Number | 3268-21-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 136-141 °C | [4][5] |

| Boiling Point | 343.2 °C at 760 mmHg | [6] |

| InChI Key | YSKCEXICRGEWDI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=C(C(=C1I)C)C)I)C | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the direct electrophilic iodination of 1,2,4,5-tetramethylbenzene (durene). While various iodinating agents can be employed, a common and effective method utilizes iodine in the presence of an oxidizing agent such as periodic acid. Polyiodination of polymethylbenzenes has been shown to proceed smoothly to afford polyiodo compounds in high yields.

Experimental Protocol: Direct Iodination of Durene

This protocol is adapted from established methods for the iodination of polyalkylbenzenes.

Materials:

-

1,2,4,5-Tetramethylbenzene (Durene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Water

-

Acetone

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine durene, iodine, and periodic acid dihydrate in glacial acetic acid.

-

Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the mixture.

-

Heat the resulting purple solution with stirring at 65-70 °C for approximately one hour, or until the color of the iodine disappears.

-

Cool the reaction mixture and dilute it with water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a minimal amount of boiling acetone to yield purified this compound as colorless needles.

Spectroscopic Data

At the time of this writing, detailed, publicly available spectra for this compound are limited. However, based on the structure, the following spectral characteristics are expected:

-

¹H NMR: A single peak in the aromatic region corresponding to the four equivalent methyl groups.

-

¹³C NMR: Peaks corresponding to the methyl carbons and the aromatic carbons, with the carbon atoms attached to iodine showing a characteristic downfield shift.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (386.01 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups and aromatic C-C stretching.

Synthesis Pathway Diagram

The synthesis of this compound from durene can be visualized as a direct electrophilic aromatic substitution reaction.

Caption: Synthesis of this compound from durene.

Applications and Significance

Diiodinated arenes are valuable intermediates in modern organic synthesis.[3] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoarenes highly reactive in various transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions are fundamental for the construction of complex organic molecules with applications in pharmaceuticals and materials science. The tetramethylbenzene scaffold provides steric hindrance and electron-donating properties, which can influence the selectivity and rate of subsequent reactions.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Diiodobenzene(624-38-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | 3268-21-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diiododurene: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene, systematically known as 1,4-diiodo-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, substituted with two iodine atoms and four methyl groups, imparts unique chemical properties that make it a valuable building block in organic synthesis. The presence of two reactive carbon-iodine bonds allows for its participation in a variety of cross-coupling reactions, making it a precursor for more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of diiododurene, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

Diiododurene is a white to off-white crystalline solid at room temperature. The high molecular symmetry of the durene core contributes to its relatively high melting point.[1] It is generally insoluble in water but soluble in nonpolar organic solvents such as hexane, benzene, and toluene, a characteristic typical of nonpolar molecules.[2]

Table 1: Physical and Chemical Properties of Diiododurene

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Diiododurene, 3,6-Diiododurene | [4][5] |

| CAS Number | 3268-21-1 | [4] |

| Chemical Formula | C₁₀H₁₂I₂ | [4][5] |

| Molecular Weight | 386.01 g/mol | [4][5] |

| Melting Point | 140 °C | [6] |

| Boiling Point | 343.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.942 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White to almost white powder/crystal | [6] |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water. | [2] |

Crystal Structure

The crystal structure of diiododurene has been determined by X-ray diffraction. It is characterized by a packing arrangement where there are four molecules in the asymmetric unit. The mean carbon-iodine bond distance is approximately 2.093 Å. The molecules are stacked in columns, with the planes of the molecules tilted relative to the column axis. Notably, there are close intermolecular iodine-iodine contacts, with some distances being shorter than the sum of the van der Waals radii, suggesting potential halogen bonding interactions.[7]

Experimental Protocols

Synthesis of Diiododurene from Durene

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of an iodide source, such as tetramethylammonium iodide, in the presence of an oxidizing agent like Oxone®.[8]

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Tetramethylammonium iodide ((CH₃)₄NI)

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of durene (1.0 mmol) in methanol (10 mL), add tetramethylammonium iodide (2.2 mmol, 2.2 equiv). Stir the mixture at room temperature until all reactants are fully dissolved.

-

Add Oxone® (2.2 mmol, 2.2 equiv) portion-wise to the stirred solution over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction time can range from several hours to overnight, depending on the reaction scale and temperature.

-

Upon completion of the reaction, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water (15 mL) to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude diiododurene can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Due to the high symmetry of the diiododurene molecule, a single peak is expected in the ¹H NMR spectrum. This singlet corresponds to the twelve equivalent protons of the four methyl groups. The chemical shift of these protons is influenced by the electron-donating nature of the methyl groups and the electron-withdrawing and deshielding effect of the iodine atoms. The expected chemical shift for the methyl protons would be in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of diiododurene is also expected to be simple due to its symmetry. Three distinct signals are anticipated:

-

One signal for the four equivalent methyl carbons.

-

One signal for the four equivalent aromatic carbons bonded to the methyl groups.

-

One signal for the two equivalent aromatic carbons bonded to the iodine atoms.

The chemical shifts can be estimated based on data from similar substituted benzenes. The methyl carbons would appear in the aliphatic region, while the aromatic carbons would be in the downfield region, with the carbon atoms attached to the electronegative iodine atoms appearing at a lower field (higher ppm value).

Table 2: Predicted NMR Spectral Data for Diiododurene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~ 2.2 | Singlet |

| ¹³C | ~ 20-25 | Methyl Carbons |

| ~ 140-145 | Aromatic C-CH₃ | |

| ~ 95-105 | Aromatic C-I |

Infrared (IR) Spectroscopy

The IR spectrum of diiododurene would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for Diiododurene

| Wavenumber (cm⁻¹) | Vibration |

| 2950-2850 | C-H stretching (methyl groups) |

| 1450-1375 | C-H bending (methyl groups) |

| ~1600, ~1475 | C=C stretching (aromatic ring) |

| 500-600 | C-I stretching |

Logical Relationships of Diiododurene's Properties

The following diagram illustrates the relationship between the structure of diiododurene and its key properties and applications.

Applications in Research and Development

The primary application of diiododurene in research and drug development lies in its utility as a versatile building block in organic synthesis. The two reactive carbon-iodine bonds serve as handles for introducing a variety of functional groups through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecular scaffolds that are often central to the development of new pharmaceutical agents and functional materials. The steric bulk provided by the four methyl groups can also influence the regioselectivity of these reactions, offering a degree of control in the synthesis of sterically hindered molecules.

References

- 1. 1,4-Diiodobenzene(624-38-4) 13C NMR [m.chemicalbook.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound | C10H12I2 | CID 5182526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3268-21-1 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Data for 1,4-Diiodo-2,3,5,6-tetramethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-diiodo-2,3,5,6-tetramethylbenzene. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide leverages data from analogous compounds, namely durene (1,2,4,5-tetramethylbenzene) and 1,4-dibromo-2,3,5,6-tetramethylbenzene, to forecast the expected spectroscopic characteristics. This document is intended to serve as a foundational resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the known spectral data of structurally similar molecules and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | Singlet | 12H | Four equivalent methyl groups (-CH₃) |

Note: The chemical shift of the methyl protons is predicted to be slightly downfield compared to durene (δ ≈ 2.2 ppm) due to the deshielding effect of the iodine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | Aromatic carbons bearing methyl groups (C2, C3, C5, C6) |

| ~100 - 105 | Aromatic carbons bearing iodine atoms (C1, C4) |

| ~20 - 25 | Methyl carbons (-CH₃) |

Note: The chemical shifts are predicted based on data for 1,4-dibromo-2,3,5,6-tetramethylbenzene. The carbon atoms attached to the iodine are expected to be significantly shielded (appear at a lower ppm value) due to the "heavy atom effect."

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretching (methyl groups) |

| 1450 - 1400 | Medium | C-H bending (methyl groups) |

| 1380 - 1360 | Medium | C-H bending (methyl groups) |

| ~1000 - 1200 | Strong | Aromatic C-C in-plane bending |

| ~850 - 900 | Strong | C-H out-of-plane bending for a substituted benzene |

| ~500 - 600 | Medium-Strong | C-I stretching |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 386 | High | [M]⁺ (Molecular ion) |

| 259 | Medium | [M - I]⁺ |

| 132 | High | [M - 2I]⁺ |

| 117 | Medium | [M - 2I - CH₃]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of iodine atoms and methyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated solution is preferable, with as much sample as can be dissolved to achieve a saturated solution.

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

-

Identify the characteristic absorption frequencies and correlate them to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

The sample is then vaporized by heating under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key aromatic iodide compound. Designed for researchers, scientists, and professionals in drug development, this document details the precise molecular geometry and the experimental procedures for its synthesis and crystallographic analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 219572, reveals a highly symmetric and planar molecular arrangement.[1] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 219572 |

| Empirical Formula | C₁₀H₁₂I₂ |

| Formula Weight | 386.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.356(2) |

| b (Å) | 9.118(2) |

| c (Å) | 8.789(2) |

| α (°) | 90 |

| β (°) | 115.39(3) |

| γ (°) | 90 |

| Volume (ų) | 604.8(2) |

| Z | 2 |

| Calculated Density (Mg/m³) | 2.119 |

| Absorption Coeff. (mm⁻¹) | 4.965 |

| F(000) | 364 |

| Crystal Size (mm³) | 0.40 x 0.25 x 0.15 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R1 = 0.0268, wR2 = 0.0652 |

| R indices (all data) | R1 = 0.0315, wR2 = 0.0678 |

This data is based on the publication: T. Borbáth, M. C. Nagy, G. Besenyei, L. Párkányi, Acta Crystallographica Section E: Structure Reports Online, 2003, 59, o1340-o1341.

Experimental Protocols

The synthesis and crystallization of this compound are critical steps in obtaining high-quality crystals for structural analysis. The following sections detail the methodologies for these key experiments.

Synthesis of this compound

The synthesis of the title compound is achieved through the direct iodination of durene (1,2,4,5-tetramethylbenzene). A well-established and reliable procedure is adapted from Organic Syntheses.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Acetone

Procedure:

-

A mixture of durene, iodine, and periodic acid dihydrate is prepared in a round-bottom flask.

-

A solution of concentrated sulfuric acid and water in glacial acetic acid is added to the flask.

-

The resulting purple solution is heated with stirring until the color of the iodine disappears, indicating the completion of the reaction.

-

The reaction mixture is then diluted with water, causing the product to precipitate.

-

The solid product is collected by filtration and washed thoroughly with water.

-

Purification is achieved by recrystallization from a suitable solvent, such as acetone, to yield colorless, fine needles of this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, with well-defined faces and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Visualization of Experimental Workflow

To provide a clear and logical representation of the process from synthesis to structural elucidation, the following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the synthesis and crystal structure determination.

As this document focuses on a small organic molecule, a signaling pathway diagram is not applicable. The provided workflow diagram serves to illustrate the logical progression of the experimental procedures undertaken.

References

Diiododurene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene, systematically known as 1,4-diiodo-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, stemming from the tetramethylbenzene (durene) core, combined with the reactive carbon-iodine bonds, makes it a significant compound in the fields of organic synthesis and materials science. The electron-donating methyl groups increase the electron density of the aromatic ring, influencing the reactivity at the iodine-substituted positions. This guide provides an in-depth overview of the discovery, historical synthesis, physico-chemical properties, and detailed experimental protocols for the preparation of diiododurene.

Discovery and History

The first synthesis of diiododurene is attributed to American organic chemist Lee Irvin Smith and M. M. Harris in 1935 through their work on the iodination of durene. Their research laid the groundwork for subsequent investigations into polyhalogenated aromatic compounds. Early methods for the preparation of iodinated durene derivatives involved the treatment of durene with various iodinating agents, such as iodine in the presence of an oxidizing agent like mercury(II) oxide, or a combination of sulfur iodide and nitric acid. A significant advancement in the synthesis of iodoarenes came with the use of periodic acid as a co-reagent with iodine, which provides a cleaner and more efficient reaction by consuming the hydrogen iodide byproduct.

Physico-Chemical and Structural Properties

Diiododurene is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂I₂ | [2] |

| Molar Mass | 386.01 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 140 °C | [1] |

| Boiling Point (Predicted) | 343.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.942 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature | [1] |

Structural and Crystallographic Data

The crystal structure of diiododurene reveals interesting packing characteristics. The molecule is centrosymmetric, but in the crystalline state, it packs with four molecules in the asymmetric unit, which is a deviation from Kitaigorodsky's suggestion that centrosymmetric molecules will typically occupy crystallographic centers of symmetry.

| Parameter | Value | Source |

| Systematic Name | This compound | |

| Synonyms | 3,6-Diiododurene | |

| CAS Number | 3268-21-1 | [2] |

| Crystal System | Monoclinic (pseudo-hexagonal for related C₆I₆) | [3] |

| Mean C-I Distance | 2.093 ± 0.037 Å | [3] |

| Mean C-C Distance (in ring) | 1.41 ± 0.05 Å (for related C₆I₆) | [3] |

| Intermolecular I---I Distance | 3.76 Å (closest) | [3] |

Experimental Protocols

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene. The following protocol is based on a well-established method using iodine and periodic acid as the oxidizing agent, which ensures a high yield and purity of the product.

Synthesis of 1,4-Diiododurene from Durene

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

200-mL three-necked flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.10 mole) of durene, 4.56 g (0.02 mole) of periodic acid dihydrate, and 10.2 g (0.04 mole) of iodine.[1]

-

Addition of Acidic Medium: Prepare a solution of 3 mL of concentrated sulfuric acid in 20 mL of water and 100 mL of glacial acetic acid. Add this acidic solution to the reaction flask.[1]

-

Reaction: Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears, indicating the consumption of the starting materials.[1]

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with approximately 250 mL of deionized water. A white-yellow solid precipitate of diiododurene will form.[1]

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper three times with 100-mL portions of deionized water to remove any remaining acid and salts.[1]

-

Purification: The crude diiododurene can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product.

Synthesis Workflow

The synthesis of diiododurene from durene can be visualized as a direct electrophilic aromatic substitution reaction. The workflow diagram below illustrates the key steps and reagents involved in this process.

Caption: Synthesis workflow for 1,4-diiododurene from durene.

Applications

Diiododurene serves as a valuable building block in organic synthesis. The carbon-iodine bonds are relatively weak, making them susceptible to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for the construction of more complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the four methyl groups can also impart selectivity in these reactions. Furthermore, iodoarenes like diiododurene are precursors for the synthesis of hypervalent iodine reagents, which are versatile and often environmentally benign oxidizing agents in organic chemistry.

References

Health and Safety Profile of 1,4-Diiodo-2,3,5,6-tetramethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1,4-Diiodo-2,3,5,6-tetramethylbenzene (CAS No. 3268-21-1), also known as diiododurene. Due to the limited specific toxicological data for this compound, this guide also incorporates information on related substances, including the parent compound 1,2,4,5-tetramethylbenzene (durene) and other diiodinated benzene derivatives, to provide a more complete toxicological assessment. This document is intended to inform safe handling, storage, and emergency procedures in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂I₂ | [1] |

| Molecular Weight | 386.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 136-141 °C | |

| Boiling Point | No data available | |

| Solubility | Insoluble in water. | |

| CAS Number | 3268-21-1 | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and related diiodinated aromatic compounds, the primary hazards are associated with irritation.

GHS Hazard Statements:

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

| Category | Precautionary Statement | Reference |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][3] |

| P264: Wash skin thoroughly after handling. | ||

| P271: Use only outdoors or in a well-ventilated area. | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [2] |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3] |

Toxicological Data

Table 3: Acute Oral Toxicity Data for Related Compounds

| Substance | CAS No. | Test Species | Route | LD50 | Reference |

| 1,2,4,5-Tetramethylbenzene (Durene) | 95-93-2 | Rat | Oral | 6,700 mg/kg | [4] |

| Iodobenzene | 591-50-4 | Rat | Oral | 1,749 mg/kg | [5] |

Table 4: Acute Inhalation Toxicity Data for a Related Compound

| Substance | CAS No. | Test Species | Exposure Duration | Endpoint | Value | Reference |

| 1,2,4,5-Tetramethylbenzene (Durene) | 95-93-2 | Mouse | 6 minutes | RD50 (Respiratory Depression 50%) | 838 mg/m³ | [6][7] |

The RD50 value represents the concentration that causes a 50% decrease in the respiratory rate in mice and is an index of sensory irritation of the upper respiratory tract.

Experimental Protocols for Acute Toxicity Assessment

The following are generalized experimental protocols for acute toxicity testing based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the potential toxicological evaluation of this compound.

Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

-

Test Animals: Healthy, young adult rats (preferably females), nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[8]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil. The concentration is adjusted to allow for a constant dosage volume.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9] Body weight is recorded weekly.

-

The outcome of the first group determines the dose for the next group of three animals (either a higher or lower dose).

-

The study is complete when a clear outcome for toxicity classification is achieved.

-

-

Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[10]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test determines the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

-

Procedure:

-

The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[12]

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13][14]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

-

Observations: Similar to the acute oral toxicity study, with a focus on skin reactions at the site of application.

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline describes a test to assess the toxicity of a substance when inhaled.

-

Test Animals: Healthy young adult rats are the preferred species.[15]

-

Exposure Method: The test can be conducted using a "nose-only" or "whole-body" exposure chamber. The substance is generated as a dust, vapor, or aerosol.

-

Procedure:

-

Groups of animals (typically 5 males and 5 females per group) are exposed to the test substance at different concentrations for a fixed period, usually 4 hours.[15]

-

A control group is exposed to filtered air under the same conditions.

-

Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[15]

-

-

Observations: In addition to general clinical signs, respiratory effects are closely monitored.

Mandatory Visualizations

Logical Workflow for Chemical Hazard Assessment and Handling

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a chemical like this compound in a research environment.

Caption: Logical workflow for chemical hazard assessment and safe handling.

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

The following diagram outlines the decision-making process in an acute oral toxicity study following the OECD 423 guideline.

Caption: Decision workflow for an acute oral toxicity study (OECD 423).

Conclusion

While specific toxicological data for this compound is limited, the available information for this compound and its structural analogs suggests that it should be handled as a substance that can cause skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for any future toxicological evaluation of this compound. A thorough hazard assessment should always be conducted before initiating any new experimental work with this substance.

References

- 1. This compound | C10H12I2 | CID 5182526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cybra.lodz.pl [cybra.lodz.pl]

- 7. Toxic effects of acute inhalation exposure to 1,2,4,5-tetramethylbenzene (durene) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. umwelt-online.de [umwelt-online.de]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. search.library.brandeis.edu [search.library.brandeis.edu]

An In-depth Technical Guide to Diiodo-p-cymene (C10H12I2)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of diiodo-p-cymene, a halogenated aromatic compound. Due to the molecular formula C10H12I2 corresponding to several possible isomers, this document will focus on the well-documented and synthetically relevant isomer, 2,5-diiodo-p-cymene . This guide will cover its chemical properties, synthesis protocols, and potential applications in research and development.

Chemical Identity and Properties

2,5-diiodo-p-cymene is an organoiodine compound derived from p-cymene, a naturally occurring aromatic organic compound. The introduction of two iodine atoms to the p-cymene backbone significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name: 1,4-diiodo-2-isopropyl-5-methylbenzene

Synonyms: 2,5-diiodo-p-cymene

Table 1: Physicochemical Properties of 2,5-diiodo-p-cymene

| Property | Value |

| Molecular Formula | C10H12I2 |

| Molecular Weight | 386.01 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis of 2,5-diiodo-p-cymene

The synthesis of 2,5-diiodo-p-cymene is typically achieved through the direct iodination of p-cymene.

Experimental Protocol: Direct Iodination of p-Cymene

This protocol outlines a common method for the synthesis of 2,5-diiodo-p-cymene.

Materials:

-

p-Cymene

-

Iodine (I2)

-

Periodic acid (H5IO6)

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-cymene in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2,5-diiodo-p-cymene.

Diagram 1: Synthesis Workflow of 2,5-diiodo-p-cymene

Caption: A flowchart illustrating the key steps in the synthesis of 2,5-diiodo-p-cymene.

Applications in Research and Drug Development

Organoiodine compounds, such as 2,5-diiodo-p-cymene, are versatile building blocks in organic synthesis. The carbon-iodine bonds are relatively weak and can readily participate in various cross-coupling reactions.

3.1. Suzuki Coupling Reactions

2,5-diiodo-p-cymene can be used as a substrate in Suzuki coupling reactions to form new carbon-carbon bonds. This allows for the synthesis of more complex molecules with potential biological activity.

Diagram 2: Suzuki Coupling Reaction Pathway

Caption: A simplified diagram showing the components of a Suzuki coupling reaction involving 2,5-diiodo-p-cymene.

3.2. Precursor to Organometallic Complexes

While the initial search results pointed towards a ruthenium complex, it is important to note that p-cymene itself is a common ligand in organometallic chemistry. Di-iodinated p-cymene could potentially be used to synthesize novel organometallic complexes with unique catalytic or therapeutic properties. Ruthenium-based chemotherapeutic drugs have shown promise as alternatives to cisplatin, though challenges such as poor aqueous solubility need to be addressed.[1] The development of new ligands, such as functionalized p-cymenes, is an active area of research in this field.

3.3. Potential in Drug Discovery

The p-cymene scaffold is found in various natural products and has been explored for its biological activities. The introduction of iodine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Modern drug discovery often involves the synthesis of novel chemical entities, and compounds like 2,5-diiodo-p-cymene serve as a starting point for creating libraries of compounds for high-throughput screening.[2]

Spectroscopic Data

Characterization of 2,5-diiodo-p-cymene is typically performed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2,5-diiodo-p-cymene

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the isopropyl group (septet and doublet), and the methyl group (singlet). |

| ¹³C NMR | Resonances for the aromatic carbons (including those bonded to iodine), and the aliphatic carbons of the isopropyl and methyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the compound (m/z = 386.01) and characteristic isotopic patterns for two iodine atoms. |

Safety and Handling

2,5-diiodo-p-cymene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

An In-depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diiodo-2,3,5,6-tetramethylbenzene, a key building block in supramolecular chemistry and crystal engineering. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of halogen bonding and the design of novel molecular architectures. This document details the physicochemical properties, commercial availability, and primary applications of this compound, with a focus on its role as a robust halogen bond donor. A representative experimental protocol for co-crystal synthesis is provided, alongside diagrams illustrating its synthesis and the fundamental principles of halogen bonding.

Introduction

This compound, also known as 3,6-diiododurene, is an aromatic compound characterized by a tetramethyl-substituted benzene ring with two iodine atoms at the para positions. The electron-donating nature of the four methyl groups enhances the electron density of the aromatic ring, while the carbon-iodine bonds serve as powerful halogen bond donors. This unique electronic and structural arrangement makes it a valuable component in the construction of complex, self-assembling supramolecular structures, including co-crystals, and as a linker in porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The rigidity and planarity of the durene core provide a well-defined geometry, often leading to the formation of highly ordered crystalline materials.[1]

Physicochemical Properties and Commercial Availability

This compound is commercially available from several suppliers. The table below summarizes its key physicochemical properties, compiled from various sources.

| Property | Value | Source |

| CAS Number | 3268-21-1 | [2] |

| Molecular Formula | C₁₀H₁₂I₂ | [2] |

| Molecular Weight | 386.01 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 136.0 - 141.0 °C | [4][5] |

| Boiling Point | 343.2 °C at 760 mmHg (Predicted) | |

| Purity | >95.0% (GC) | [4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,6-Diiododurene, Diiododurene | [3] |

| InChI Key | YSKCEXICRGEWDI-UHFFFAOYSA-N | [3] |

Commercial Suppliers

This chemical is available from a range of suppliers catering to research and development needs. It is important to note that this product is intended for laboratory use only.[6]

| Supplier | Product Number/Catalog Number | Available Quantities |

| TCI America | D2028 | 5g, 25g |

| Santa Cruz Biotechnology | sc-227497 | Inquire |

| Sigma-Aldrich | Inquire | Inquire |

| Fisher Scientific | D20285G | 5g |

Note: Availability and product codes may vary by region and are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct iodination of durene (1,2,4,5-tetramethylbenzene). Below is a logical workflow for its synthesis.

Representative Experimental Protocol: Co-crystal Synthesis

The primary application of this compound is in the formation of co-crystals through halogen bonding. The following is a general protocol for the synthesis of a co-crystal with a halogen bond acceptor, such as a pyridine-containing molecule.

Materials:

-

This compound (Halogen Bond Donor)

-

A suitable Halogen Bond Acceptor (e.g., 4,4'-bipyridine)

-

A suitable solvent system (e.g., chloroform, ethyl acetate, or a mixture)

Procedure:

-

Solution Preparation: Prepare separate saturated or near-saturated solutions of the halogen bond donor and acceptor in the chosen solvent at room temperature or with gentle heating.

-

Mixing: Combine the two solutions in a stoichiometric ratio (e.g., 1:1 or 1:2).

-

Crystallization: Allow the mixed solution to stand undisturbed at room temperature for slow evaporation. Alternatively, vapor diffusion or cooling crystallization methods can be employed.

-

Isolation: Once crystals have formed, isolate them by filtration.

-

Washing: Gently wash the crystals with a small amount of cold solvent to remove any residual starting materials.

-

Drying: Dry the crystals under vacuum.

-

Characterization: Analyze the resulting co-crystals using techniques such as single-crystal X-ray diffraction to confirm the structure and the presence of halogen bonds.

Signaling Pathways and Logical Relationships

This compound is not typically involved in biological signaling pathways. Its primary role in a scientific context is as a structural component in materials science. The key interaction it participates in is halogen bonding .

Safety and Handling

Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Hazard statements may include warnings for skin, eye, and respiratory irritation.

Conclusion

This compound is a versatile and powerful building block for the construction of ordered molecular systems. Its rigid structure and potent halogen bonding capabilities make it an excellent candidate for applications in crystal engineering, supramolecular chemistry, and the development of novel materials. This guide provides foundational knowledge for researchers looking to explore the potential of this compound in their work.

References

- 1. This compound | 3268-21-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H12I2 | CID 5182526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3268-21-1 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 3268-21-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Electron-Donating Effects of the Tetramethylbenzene Scaffold

Abstract

The tetramethylbenzene scaffold, particularly its most common isomer 1,2,4,5-tetramethylbenzene (durene), represents a cornerstone in the field of aromatic chemistry. The presence of four electron-donating methyl groups on the benzene ring imbues this structure with a significantly enhanced electron density, leading to unique reactivity and a wide range of applications. This guide provides a comprehensive exploration of the fundamental electronic properties of the tetramethylbenzene scaffold, the nuanced effects of its isomeric forms, and its consequential applications in organic synthesis, catalysis, and materials science. We will delve into the mechanistic underpinnings of its electron-donating character, supported by quantitative data and established experimental protocols, offering researchers and drug development professionals a thorough understanding of this versatile molecular framework.

The Foundation: Understanding the Electron-Donating Nature of Methyl Groups

The pronounced electronic effects of the tetramethylbenzene scaffold are a direct consequence of the cumulative influence of its four methyl substituents. Methyl groups are classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[1] This electron donation occurs through two primary mechanisms: the inductive effect and hyperconjugation.

-

Inductive Effect (-I): This effect arises from the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the benzene ring. The sp² carbon, having more s-character, is more electronegative and thus pulls electron density from the sp³ carbon through the sigma bond.[2] This donation of electron density through the sigma framework increases the overall nucleophilicity of the aromatic ring.[3]

-

Hyperconjugation: A more significant contributor to the electron-donating nature of methyl groups is hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring.[2][4] This interaction, often described as "sigma-pi conjugation," effectively increases the electron density at the ortho and para positions of the ring, thereby stabilizing the intermediate carbocation (the arenium ion) formed during electrophilic aromatic substitution.[2]

The presence of four such groups on the tetramethylbenzene scaffold results in a synergistic amplification of these effects, making the ring exceptionally electron-rich and highly reactive compared to benzene or less-substituted methylbenzenes.

Isomeric Variations and Their Electronic Nuances

The tetramethylbenzene framework exists as three distinct structural isomers, each with a unique substitution pattern that influences its symmetry and, consequently, its physical and chemical properties.[5]

-

1,2,4,5-Tetramethylbenzene (Durene): The most symmetrical and well-known isomer.[6] Its high symmetry is reflected in its unusually high melting point (79.2 °C).[6] The symmetrical placement of the methyl groups leads to a balanced distribution of electron density.

-

1,2,3,5-Tetramethylbenzene (Isodurene): An asymmetrical isomer. This lack of symmetry results in a more complex distribution of electron density and a lower melting point compared to durene.

-

1,2,3,4-Tetramethylbenzene (Prehnitene): Another asymmetrical isomer, with four adjacent methyl groups. This contiguous substitution pattern can introduce steric hindrance that influences its reactivity.

| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | 79.2[6] | 192[6] |

| Isodurene | 1,2,3,5-Tetramethylbenzene | 527-53-7 | -23.7[7] | 192[7] |

| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | -6.2 | 205 |

Table 1: Physical Properties of Tetramethylbenzene Isomers.

The electron-donating capacity of these isomers can be quantitatively assessed using the Hammett equation, which provides a framework for understanding the electronic influence of substituents on a reaction center.[8][9] While specific Hammett constants for the tetramethyl-substituted phenyl group are not commonly tabulated, the effect can be approximated by considering the additive nature of the individual methyl group constants.

| Substituent (Methyl) | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

Table 2: Hammett Substituent Constants for the Methyl Group.[10]

The negative values indicate that the methyl group is electron-donating relative to hydrogen. The more negative value for the para position reflects the combined influence of the inductive effect and hyperconjugation, whereas the meta position is primarily influenced by the weaker inductive effect.[8] In tetramethylbenzene, the cumulative effect of these four groups results in a significantly negative overall sigma value, signifying a highly activated and electron-rich aromatic system.

Chemical Reactivity and Synthetic Applications